(DHQ)2PHAL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

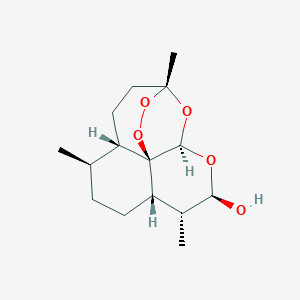

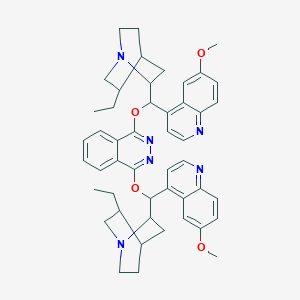

(DHQ)2PHAL is a complex organic compound that belongs to the class of phthalazines. This compound is characterized by its intricate structure, which includes multiple chiral centers and various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

科学的研究の応用

(DHQ)2PHAL has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

作用機序

Target of Action

(DHQ)2PHAL, also known as Hydroquinine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid . It primarily targets olefins, a class of compounds that contain carbon-carbon double bonds .

Mode of Action

This compound acts as a chiral ligand in asymmetric reactions . It is used in the asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates to form pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .

Biochemical Pathways

The compound plays a crucial role in the osmium-catalyzed Sharpless asymmetric dihydroxylation of olefins . This process introduces two vicinal hydroxy groups, endowing prochiral olefinic carbon(s) with chirality .

Result of Action

The result of this compound’s action is the formation of chiral products with high enantioselectivity . This means that one enantiomer is formed preferentially, which is crucial in the synthesis of pharmaceuticals, as different enantiomers of a molecule can have different biological activities.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be kept in a dark place and sealed in dry conditions to prevent degradation and formation of decomposition products . Moreover, it is soluble in nonpolar solvents like dichloromethane, benzene, and ether, but insoluble in water , which can affect its efficacy in different reaction environments.

生化学分析

Biochemical Properties

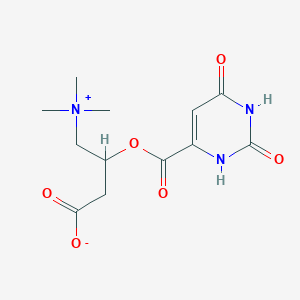

It is known that it can be used as a catalyst in asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates to form pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .

Molecular Mechanism

It is known to act as a ligand for the osmium catalyzed-Sharpless asymmetric dihydroxylation step of (S)-a-benzoyloxy carboxylic acids multistep synthesis . It also acts as a ligand for the carbamate based asymmetric aminohydroxylation of styrene derivatives to form N-carbamate protected R-arylglycinols .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (DHQ)2PHAL involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route can be outlined as follows:

Formation of the Quinuclidine Derivative: The synthesis begins with the preparation of the quinuclidine derivative. This involves the reaction of a suitable starting material, such as 2-ethylpyridine, with reagents like formaldehyde and hydrogen to form the quinuclidine ring system.

Introduction of the Quinoline Moiety: The next step involves the introduction of the 6-methoxyquinoline group. This can be achieved through a nucleophilic substitution reaction, where the quinuclidine derivative reacts with a 6-methoxyquinoline precursor under basic conditions.

Formation of the Phthalazine Core: The final step involves the formation of the phthalazine core. This is typically achieved through a cyclization reaction, where the intermediate product undergoes intramolecular cyclization in the presence of a suitable catalyst, such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

(DHQ)2PHAL can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

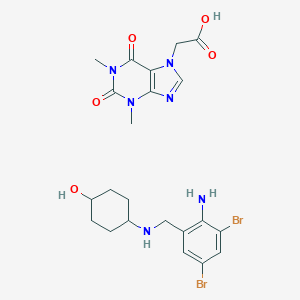

類似化合物との比較

Similar Compounds

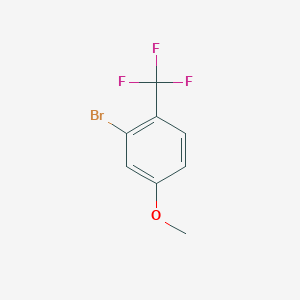

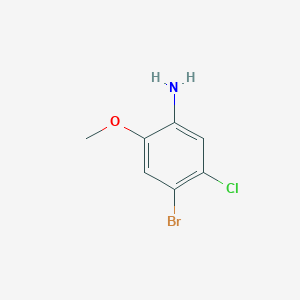

- **(DHQ)2PHAL

- **1-((1R)-((2R,4R,5S)-5-methylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-methylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine

- **1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-methylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer unique biological and chemical properties. This compound’s ability to interact with specific molecular targets and its potential therapeutic applications distinguish it from other similar compounds.

特性

CAS番号 |

140924-50-1 |

|---|---|

分子式 |

C48H54N6O4 |

分子量 |

779.0 g/mol |

IUPAC名 |

1,4-bis[[(4R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29?,30?,31-,32-,43?,44?,45?,46?/m1/s1 |

InChIキー |

YUCBLVFHJWOYDN-FYEDOUJPSA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |

異性体SMILES |

CCC1CN2CC[C@@H]1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7C[C@H]8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |

正規SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |

ピクトグラム |

Irritant |

同義語 |

1,4-Bis(9-O-dihydroquininyl)phthalazine; 1,4-Bis(9-O-dihydroquinyl)phthalazine; 1,4-Bis(dihydroquinine)phthalazine; (8α,9R)-(8’’α,9’’R)-9,9’’-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan]; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

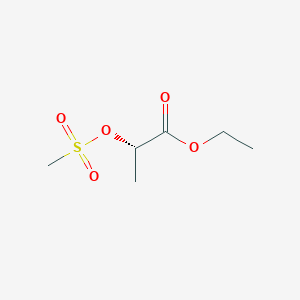

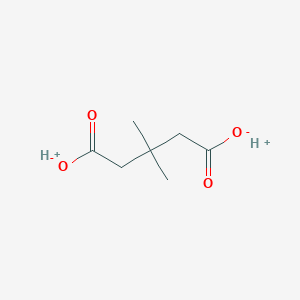

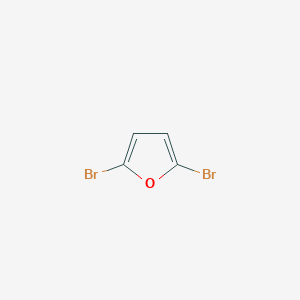

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)